molecular formula C20H13NO5 B1218586 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy- CAS No. 3326-33-8

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-

Cat. No.: B1218586
CAS No.: 3326-33-8
M. Wt: 347.3 g/mol
InChI Key: QLCDVUAIWJCGRU-UHFFFAOYSA-N
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Description

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- is a complex organic compound known for its unique spiro structure, which involves a single atom acting as a bridge between two rings. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuranone derivatives with xanthene derivatives under controlled conditions. The reaction often requires catalysts such as Lewis acids and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties. Research is ongoing to understand its mechanism of action and efficacy in various disease models.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its vibrant color and stability. It is also employed in the manufacture of certain polymers and materials.

Mechanism of Action

The mechanism by which Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- exerts its effects involves interactions with specific molecular targets. For instance, its fluorescent properties are due to the excitation of electrons within the molecule, leading to the emission of light. In biological systems, it may interact with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another compound with similar fluorescent properties.

    Rhodamine: Known for its use in dyeing and as a fluorescent tracer.

    Xanthene derivatives: A broad class of compounds with related structures and properties.

Uniqueness

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 4-amino-3’,6’-dihydroxy- is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

7-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c21-15-3-1-2-14-18(15)19(24)26-20(14)12-6-4-10(22)8-16(12)25-17-9-11(23)5-7-13(17)20/h1-9,22-23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCDVUAIWJCGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186899
Record name 4-Aminofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-33-8
Record name 4-Amino-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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